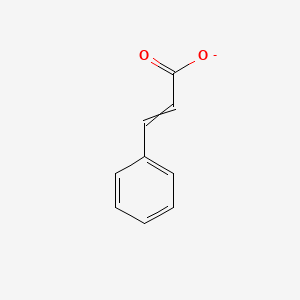

3-phenylprop-2-enoate

Description

3-Phenylprop-2-enoate, also known as cinnamate, is an α,β-unsaturated ester with the molecular formula C₉H₇O₂⁻ (or C₉H₈O₂ in its protonated form). It is characterized by a conjugated system comprising a benzene ring and a propenoate group, typically in the trans (E) configuration. This compound is a key structural motif in natural and synthetic chemistry, serving as a precursor in flavoring agents (e.g., phenethyl cinnamate ), pharmaceuticals (e.g., antimicrobial and anticancer derivatives ), and enzymatic substrates (e.g., decarboxylation by phenacrylate decarboxylase ). Its reactivity arises from the electron-deficient α,β-unsaturated carbonyl system, enabling Michael additions, cycloadditions, and polymerizations.

Propriétés

Formule moléculaire |

C9H7O2- |

|---|---|

Poids moléculaire |

147.15 g/mol |

Nom IUPAC |

3-phenylprop-2-enoate |

InChI |

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/p-1 |

Clé InChI |

WBYWAXJHAXSJNI-UHFFFAOYSA-M |

SMILES canonique |

C1=CC=C(C=C1)C=CC(=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 3-phenylprop-2-enoate involves several steps and specific reaction conditions. One of the common synthetic routes includes the use of specific reagents and catalysts to achieve the desired product. The industrial production methods may vary, but they generally involve large-scale synthesis techniques to ensure the compound’s purity and yield.

Analyse Des Réactions Chimiques

3-phenylprop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

3-phenylprop-2-enoate has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of various chemicals and materials .

Mécanisme D'action

The mechanism of action of 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Functional Group Modifications

3-Phenylprop-2-enoic Acid

- Structure : Carboxylic acid form (C₉H₈O₂).

- Properties : Higher solubility in polar solvents compared to esters due to hydrogen bonding. Reacts as an acid in decarboxylation reactions, producing styrene via phenacrylate decarboxylase (EC 4.1.1.102) .

- Applications : Intermediate in polymer and pharmaceutical synthesis.

3-Phenylprop-2-enoyl Chloride

Ester Derivatives

Ethyl (2E)-3-Phenylprop-2-enoate

- Structure : Ethyl ester (C₁₁H₁₂O₂).

- Properties: Boiling point ~265°C; used as a flavoring agent (FEMA No. 103-53-7) .

- Comparison : Simpler ester with lower molecular weight (176.21 g/mol) than phenethyl derivatives, affecting volatility and odor profile .

2-Phenylethyl (E)-3-Phenylprop-2-enoate (Phenethyl Cinnamate)

- Structure : Phenethyl ester (C₁₇H₁₆O₂).

- Properties : Larger molecular weight (270.28 g/mol) contributes to higher viscosity and lower volatility. Used in perfumery and food flavoring (CAS 103-53-7) .

- Comparison : Extended aromatic system enhances UV absorption, relevant in photostability studies .

Quinolin-8-yl 3-Phenylprop-2-enoate

Substituted Derivatives

Ethyl-(E)-2-Cyano-3-(4-Methoxyphenyl)-2-propenoate

- Structure: Cyano and methoxy substituents (C₁₃H₁₃NO₃).

- Properties: Electron-withdrawing cyano group increases electrophilicity, enhancing reactivity in cycloadditions. Methoxy group improves solubility in organic solvents .

- Comparison : Distinct FT-IR peaks at 1718 cm⁻¹ (ester C=O) and 1582 cm⁻¹ (C≡N) aid analytical differentiation .

3-Phenylprop-2-enyl this compound

- Structure : Diester (C₁₈H₁₄O₄).

- Properties : Higher melting point due to symmetrical structure. Isolated from fungal extracts (e.g., Entoloma nubigenum), showing antimicrobial activity .

- Comparison : Dual ester groups reduce volatility but increase lipophilicity, enhancing membrane permeability in biological systems .

Data Tables

Table 1: Physical and Chemical Properties of Select Derivatives

Table 2: Substituent Effects on Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.